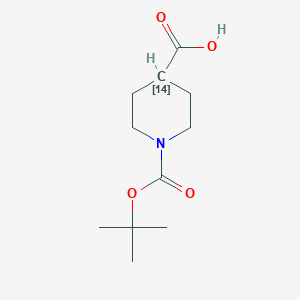
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid is an organic compound commonly used in organic synthesis. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protective group used to prevent reactions at the nitrogen atom during synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid typically involves the following steps :
Formation of Piperidine-4-carboxylic acid: This can be achieved by reacting piperidine with carbon dioxide under high pressure and temperature.
Protection of the Nitrogen Atom: The piperidine-4-carboxylic acid is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protective group, forming 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
Introduction of the 14C Label: The 14C label can be introduced by using a 14C-labeled carbon dioxide in the first step or by using a 14C-labeled reagent in subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield piperidine-4-carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for deprotection .
科学的研究の応用
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms due to its labeled carbon atom.
Medicine: It serves as a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid depends on its use in specific reactions . In general, the Boc group protects the nitrogen atom during reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, allowing the nitrogen atom to participate in further reactions. The labeled carbon atom can be used to trace the compound’s pathway in metabolic studies .
類似化合物との比較
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid can be compared with other similar compounds, such as :
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but without the 14C label.
1-(tert-Butoxycarbonyl)piperidine-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: An ester derivative of the compound.
The uniqueness of this compound lies in its labeled carbon atom, which makes it valuable for tracing and studying metabolic pathways .
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
231.27 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl](414C)azinane-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/i8+2 |
InChIキー |
JWOHBPPVVDQMKB-PPJXEINESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[14CH](CC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


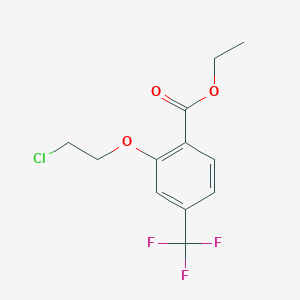
![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
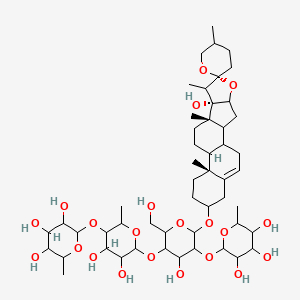
![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
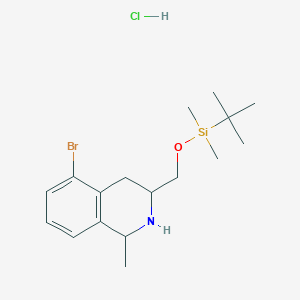
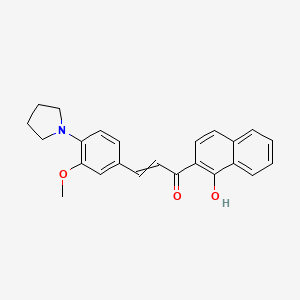
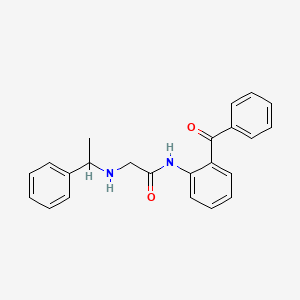

![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
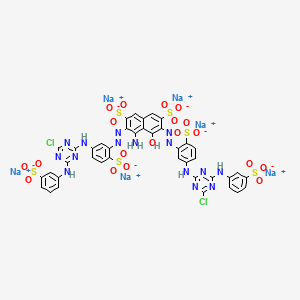
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
